molecular formula C18H15F3N4O B13367707 N-(2,4-dimethylphenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

N-(2,4-dimethylphenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B13367707
M. Wt: 360.3 g/mol
InChI Key: ZDSRMQLKQGUIEH-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyrazole ring, a trifluoromethyl group, and a carboxamide group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group and the carboxamide group. Common reagents used in these reactions include hydrazines, aldehydes, and trifluoromethylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial production methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2,4-dimethylphenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide has numerous applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2,4-dimethylphenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,4-dimethylphenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide include other pyrazole derivatives with trifluoromethyl and carboxamide groups. Examples include:

  • N-(2,4-dimethylphenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
  • N-(2,4-dimethylphenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

What sets this compound apart from similar compounds is its specific arrangement of functional groups, which imparts unique chemical and biological properties

Properties

Molecular Formula

C18H15F3N4O

Molecular Weight

360.3 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-1-pyridin-2-yl-5-(trifluoromethyl)pyrazole-4-carboxamide

InChI

InChI=1S/C18H15F3N4O/c1-11-6-7-14(12(2)9-11)24-17(26)13-10-23-25(16(13)18(19,20)21)15-5-3-4-8-22-15/h3-10H,1-2H3,(H,24,26)

InChI Key

ZDSRMQLKQGUIEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=N3)C(F)(F)F)C

Origin of Product

United States

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